1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound features a unique structure that incorporates a piperazine ring and a triazolo-pyridazine moiety, which may contribute to its biological activity and chemical reactivity.
The synthesis of 1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one typically involves several steps:
In an industrial context, large-scale reactors are employed to optimize yields and purity. Continuous flow processes may be utilized to enhance efficiency and minimize by-products .
The molecular formula for 1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one is C_{11}H_{14}N_{6}O. Its IUPAC name reflects its complex structure, which includes:
Property | Value |
---|---|
Molecular Weight | 246.27 g/mol |
InChI Key | FOTGYGOEMNKKRM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2 |
The compound can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used. For example:
The mechanism of action for 1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors involved in disease processes. Its structural components suggest potential activity against microbial infections or cancer cell proliferation .
The physical properties of this compound include:
Property | Value |
---|---|
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The chemical properties include stability under various conditions and reactivity with oxidizing/reducing agents. The presence of functional groups allows for diverse chemical transformations .
1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential as a versatile agent in various scientific fields.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: